Leukotriene D4
描述
属性
IUPAC Name |
(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N2O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22(21(28)15-14-17-23(29)30)34-19-20(26)25(33)27-18-24(31)32/h6-7,9-13,16,20-22,28H,2-5,8,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b7-6-,10-9-,12-11+,16-13+/t20-,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEESKJGWJFYOOK-IJHYULJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Leukotriene D4 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003080 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
73836-78-9 | |
| Record name | Leukotriene D4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73836-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leukotriene D4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073836789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leukotriene D4 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11858 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LEUKOTRIENE D4 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FNY4416UE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Leukotriene D4 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003080 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Leukotriene D4 Synthesis Pathway in Mast Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the leukotriene D4 (LTD4) synthesis pathway in mast cells, crucial cellular players in allergic and inflammatory responses. LTD4 is a potent lipid mediator of the cysteinyl leukotriene family, known to play a significant role in the pathophysiology of asthma and other inflammatory diseases. Understanding the intricate molecular steps of its synthesis is paramount for the development of targeted therapeutics. This document details the enzymatic cascade, cellular organization, quantitative parameters, and key experimental protocols for studying this pathway.
The Core Synthesis Pathway: From Phospholipid to Potent Mediator
The synthesis of LTD4 in mast cells is a multi-step enzymatic process that begins with cellular activation and culminates in the extracellular conversion of its precursor, leukotriene C4 (LTC4). The pathway is initiated by the release of arachidonic acid from membrane phospholipids, which is then sequentially metabolized by a series of enzymes strategically located within the cell.
Initiation: Liberation of Arachidonic Acid
Upon stimulation of mast cells, for instance, through the cross-linking of IgE receptors, cytosolic phospholipase A2 (cPLA2) is activated and translocates to the nuclear and endoplasmic reticulum membranes. There, it hydrolyzes membrane phospholipids to release arachidonic acid.
The 5-Lipoxygenase Pathway: Formation of the Unstable Epoxide, LTA4
The released arachidonic acid is then presented to the key enzyme, 5-lipoxygenase (5-LOX), by the 5-lipoxygenase-activating protein (FLAP), an integral membrane protein.[1][2] 5-LOX, which also translocates from the cytosol to the nuclear membrane upon cell activation, catalyzes the conversion of arachidonic acid into the unstable epoxide intermediate, leukotriene A4 (LTA4).[3][4]
The Committed Step: Synthesis of Leukotriene C4
LTA4 is then conjugated with reduced glutathione (GSH) in a reaction catalyzed by leukotriene C4 synthase (LTC4S), an integral membrane protein primarily located on the nuclear envelope and endoplasmic reticulum.[5][6] This step is considered the committed step in the biosynthesis of cysteinyl leukotrienes.[6] Human mast cells have been found to express two enzymes capable of this conversion: LTC4S and microsomal glutathione S-transferase 2 (MGST2).[7]
Extracellular Conversion to this compound
Following its synthesis, LTC4 is actively transported out of the cell. Extracellularly, the glutamic acid residue is cleaved from LTC4 by the action of gamma-glutamyl transpeptidase (γ-GT) or a related enzyme, gamma-glutamyl leukotrienase, to form LTD4.[8] This conversion can occur on the surface of the mast cell itself or on adjacent cells.
Quantitative Data
The efficiency of the LTD4 synthesis pathway is governed by the kinetic properties of its constituent enzymes and the cellular concentrations of substrates. The following tables summarize available quantitative data.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate(s) | Km | Vmax | Cell Type/Source | Reference(s) |
| 5-Lipoxygenase (5-LOX) | Arachidonic Acid | ~35 µM (for max product) | ~20 nmol/mg/4 min | Murine Mast Cell Clone (MC-9) | [9] |
| LTC4 Synthase | LTA4 | 3.6 µM | 1.3 µmol/mg/min | Human (recombinant) | [6] |
| Glutathione (GSH) | 1.6 mM | 2.7 µmol/mg/min | Human (recombinant) | [6] | |
| γ-Glutamyl Transpeptidase 1 | LTC4 | 10.8 µM | Not Specified | Human (recombinant) | [10] |
Note: Enzyme kinetic parameters can vary depending on the experimental conditions, such as pH, temperature, and the presence of cofactors.
Table 2: Leukotriene Production by Stimulated Mast Cells
| Mast Cell Type | Stimulus | LTC4 Production (ng/10⁶ cells) | LTD4 Production (ng/10⁶ cells) | Reference(s) |
| Mouse Bone Marrow-Derived Mast Cells | Calcium Ionophore A23187 | 90.9 ± 7.5 | Not Reported | [11] |
| Mouse E-Mast Cells | Peanut Agglutinin (50 µg/10⁶ cells) | 13.2 | Not Reported | [12] |
| Mouse E-Mast Cells | IgE-antigen | 19.8 | Not Reported | [12] |
| Mouse E-Mast Cells | Calcium Ionophore A23187 | 148 | Not Reported | [12] |
| Mouse Mastocytoma Cells (MMC-16) | Calcium Ionophore A23187 | Reported | Not Reported | [13] |
| Human Lung Mast Cells | Goat anti-human IgE | Reported as SRS-A | Reported as SRS-A | [14] |
SRS-A (Slow-Reacting Substance of Anaphylaxis) is a mixture of cysteinyl leukotrienes, primarily LTC4 and LTD4.
Experimental Protocols
The study of the LTD4 synthesis pathway relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.
Culture and Stimulation of Bone Marrow-Derived Mast Cells (BMMCs)
This protocol describes the generation of BMMCs from mouse bone marrow and their stimulation to induce leukotriene synthesis.
Materials:
-
Complete RPMI 1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 1 mM sodium pyruvate, 1x non-essential amino acids, and 50 µM 2-mercaptoethanol)
-
WEHI-3 conditioned medium (as a source of IL-3)
-
Mouse anti-DNP IgE
-
DNP-BSA (Dinitrophenyl-conjugated Bovine Serum Albumin)
-
Calcium Ionophore A23187
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
Procedure:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the bone marrow cells in complete RPMI 1640 medium supplemented with 10-20% WEHI-3 conditioned medium for 4-6 weeks to differentiate them into mature mast cells.[15]
-
For IgE-mediated stimulation, sensitize the BMMCs by incubating with mouse anti-DNP IgE (1 µg/mL) overnight.[15][16]
-
Wash the sensitized cells twice with HBSS containing 0.1% BSA to remove unbound IgE.[15]
-
Resuspend the cells in HBSS and stimulate with DNP-BSA (10-100 ng/mL) for 30-60 minutes at 37°C.[15]
-
For non-receptor-mediated stimulation, incubate unsensitized BMMCs with Calcium Ionophore A23187 (0.1-1 µM) for 15-30 minutes at 37°C.[11][17]
-
Terminate the reaction by centrifuging the cells at 4°C and collecting the supernatant for leukotriene analysis.
Quantification of Leukotrienes by HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard method for the separation and quantification of leukotrienes.
Materials:
-
C18 RP-HPLC column
-
Mobile phase: Acetonitrile/water/trifluoroacetic acid gradient
-
UV detector
-
Leukotriene standards (LTC4, LTD4)
Procedure:
-
Clarify the cell culture supernatants by centrifugation.
-
Perform solid-phase extraction (SPE) to concentrate and purify the leukotrienes from the supernatant.
-
Reconstitute the dried extract in the HPLC mobile phase.
-
Inject the sample onto a C18 RP-HPLC column.
-
Elute the leukotrienes using a suitable gradient of acetonitrile in water containing trifluoroacetic acid.
-
Detect the leukotrienes by their characteristic UV absorbance at 280 nm.[12][18]
-
Quantify the leukotrienes by comparing the peak areas to those of known amounts of synthetic standards.
Subcellular Fractionation of Mast Cells
To study the localization of enzymes involved in LTD4 synthesis, subcellular fractionation is employed to isolate nuclear, microsomal, and cytosolic fractions.
Materials:
-
Homogenization buffer (e.g., sucrose-based buffer)
-
Dounce homogenizer
-
Centrifuge and ultracentrifuge
Procedure:
-
Harvest mast cells and wash them in a suitable buffer.
-
Resuspend the cell pellet in hypotonic buffer and allow to swell.
-
Lyse the cells using a Dounce homogenizer.
-
Perform differential centrifugation to separate the different subcellular fractions.
-
Low-speed centrifugation (e.g., 1,000 x g) to pellet nuclei.
-
High-speed centrifugation (e.g., 10,000 x g) of the supernatant to pellet mitochondria.
-
Ultracentrifugation (e.g., 100,000 x g) of the subsequent supernatant to pellet the microsomal fraction (containing ER and nuclear envelope fragments).[5]
-
-
The final supernatant represents the cytosolic fraction.
-
The purity of each fraction should be assessed by Western blotting for marker proteins specific to each compartment (e.g., Histone H3 for nucleus, Calnexin for ER, and GAPDH for cytosol).
Conclusion
The synthesis of this compound in mast cells is a tightly regulated and spatially organized process that is central to the inflammatory response in allergic diseases. A thorough understanding of this pathway, from the kinetics of the enzymes involved to the cellular machinery that orchestrates their interactions, is essential for the rational design of novel anti-inflammatory therapies. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers to further investigate this critical signaling cascade and to identify new targets for therapeutic intervention.
References
- 1. Leukotriene B4, an activation product of mast cells, is a chemoattractant for their progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple protocol for the subcellular fractionation of skeletal muscle cells and tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Modifications in FLAP's second cytosolic loop influence 5‐LOX interaction, inhibitor binding, and leukotriene formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leukotriene C synthase in mouse mastocytoma cells. An enzyme distinct from cytosolic and microsomal glutathione transferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LTC4 synthase. Enzymology, biochemistry, and molecular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biolichen.com [biolichen.com]
- 8. Rapid extraction of leukotrienes from biologic fluids and quantitation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of the 5-lipoxygenase activity of MC-9 mast cells: activation by hydroperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The development of murine bone marrow-derived mast cells expressing functional human MRGPRX2 for ex vivo and in vivo studies [frontiersin.org]
- 11. Generation of leukotriene C4 from a subclass of mast cells differentiated in vitro from mouse bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of the 5-lipoxygenase pathway in E-mast cells by peanut agglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Generation of leukotrienes by antigen and calcium ionophore A23187 stimuli from a mouse mastocytoma cell line, MMC-16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 共免疫沈降法 (Co-IP) | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. smi-umbraco-dev.azurewebsites.net [smi-umbraco-dev.azurewebsites.net]
- 16. An optimized protocol for the generation and functional analysis of human mast cells from CD34+ enriched cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mast cell activation in human synovium explants by calcium ionophore A23187, compound 48/80, and rabbit IgG anti-human IgE, but not morphine sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Leukotriene D4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Leukotriene D4 (LTD4). Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a potent biologically active lipid, a comprehensive approach to personal protection is necessary to prevent exposure. The following personal protective equipment is required.[1][2]
Core PPE Requirements:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields. A face shield is recommended if there is a risk of splashing or aerosolization.[3][4]
-
Hand Protection: Chemical-resistant gloves are mandatory. Gloves must be inspected for integrity before each use. After handling, wash and dry hands thoroughly.[4]
-
Protective Clothing: A lab coat is required. For procedures with a higher risk of exposure, wear fire/flame-resistant and impervious clothing.[4]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of aerosols.[1][2] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[4]
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling Protocols:
-
Hazard Assessment: Before beginning any work, consult the Safety Data Sheet (SDS) for this compound and all other reagents being used.[1]
-
Designated Area: All work with this compound should be performed in a designated, well-ventilated area, such as a chemical fume hood.[1]
-
Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[2]
-
Spill Management: In the event of a spill, evacuate personnel to a safe area. Use personal protective equipment and absorb the spill with an inert material like sand or diatomite. Collect the material in a suitable, closed container for disposal. Do not let the product enter drains.[2][4][5]
Storage Procedures:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[4]
-
Store away from incompatible materials, such as strong oxidizing agents, and foodstuff containers.[4][6]
Disposal Plan: Inactivation and Waste Management
The primary method for the disposal of this compound is through chemical inactivation by alkaline hydrolysis, which degrades the molecule into inactive byproducts. This is followed by disposal as hazardous waste in accordance with institutional and local regulations.[1]
Quantitative Data for Alkaline Hydrolysis:
| Parameter | Value | Notes |
| Inactivating Agent | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Both are effective for alkaline hydrolysis.[1] |
| Working Concentration | 1 M | A 1 M solution is generally sufficient for effective hydrolysis.[1] |
| Target pH | ≥ 10 | A high pH ensures the rapid degradation of the leukotriene structure.[1] |
| Reaction Time | At least 1 hour | A minimum of one hour at room temperature is recommended for complete degradation.[1] |
| Neutralizing Agent | 1 M Citric Acid or dilute HCl | Used to neutralize the alkaline waste before final disposal.[1] |
Experimental Protocol for Disposal:
-
Chemical Inactivation:
-
In a suitable, chemically resistant container, add the this compound waste solution.
-
Slowly add 1 M NaOH or KOH solution to the waste to achieve a final pH of ≥ 10. Use a pH meter or pH strips for verification.[1]
-
Gently stir the mixture and let it stand for at least 1 hour at room temperature to ensure complete degradation.[1]
-
-
Neutralization:
-
After the inactivation period, slowly add a weak acid, such as 1 M citric acid or dilute HCl, to neutralize the solution to a pH range of 6-8.[1]
-
-
Final Disposal:
-
Collect the inactivated and neutralized solution in a properly labeled hazardous waste container. The label should clearly state "Hazardous Waste" and list the contents.[1]
-
Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, adhering to all local, state, and federal regulations.[1]
-
This compound Signaling Pathway
The following diagram illustrates the signal transduction pathway of this compound. LTD4 binding to its receptor (CysLT1R) initiates a cascade of intracellular events, including the mobilization of calcium and the activation of G-proteins, ultimately leading to various cellular responses.[7][8][9][10]
Caption: this compound signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. angenechemical.com [angenechemical.com]
- 3. ashp.org [ashp.org]
- 4. targetmol.com [targetmol.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. The signal transduction system of the this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and E4 induce transmembrane signaling in human epithelial cells. Single cell analysis reveals diverse pathways at the G-protein level for the influx and the intracellular mobilization of Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Possible existence of this compound receptors and mechanism of their signal transduction in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
